Cas no 2138092-01-8 (2-(Azetidin-1-yl)quinazoline-8-carboxylic acid)

2-(Azetidin-1-yl)quinazoline-8-carboxylic acid structure
2138092-01-8 structure
商品名:2-(Azetidin-1-yl)quinazoline-8-carboxylic acid
CAS番号:2138092-01-8
MF:C12H11N3O2
メガワット:229.234642267227
CID:5790953
PubChem ID:165497297

2-(Azetidin-1-yl)quinazoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(azetidin-1-yl)quinazoline-8-carboxylic acid
    • 2138092-01-8
    • EN300-1162290
    • 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid
    • インチ: 1S/C12H11N3O2/c16-11(17)9-4-1-3-8-7-13-12(14-10(8)9)15-5-2-6-15/h1,3-4,7H,2,5-6H2,(H,16,17)
    • InChIKey: MSAAFBWXXXWMFU-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC=CC2C=NC(=NC=21)N1CCC1)=O

計算された属性

  • せいみつぶんしりょう: 229.085126602g/mol
  • どういたいしつりょう: 229.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 66.3Ų

2-(Azetidin-1-yl)quinazoline-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162290-5.0g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
5g
$4226.0 2023-06-08
Enamine
EN300-1162290-10.0g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
10g
$6266.0 2023-06-08
Enamine
EN300-1162290-0.25g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
0.25g
$1341.0 2023-06-08
Enamine
EN300-1162290-1.0g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
1g
$1458.0 2023-06-08
Enamine
EN300-1162290-0.1g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
0.1g
$1283.0 2023-06-08
Enamine
EN300-1162290-2.5g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
2.5g
$2856.0 2023-06-08
Enamine
EN300-1162290-0.5g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
0.5g
$1399.0 2023-06-08
Enamine
EN300-1162290-0.05g
2-(azetidin-1-yl)quinazoline-8-carboxylic acid
2138092-01-8
0.05g
$1224.0 2023-06-08

2-(Azetidin-1-yl)quinazoline-8-carboxylic acid 関連文献

2-(Azetidin-1-yl)quinazoline-8-carboxylic acidに関する追加情報

Introduction to 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid (CAS No. 2138092-01-8)

2-(Azetidin-1-yl)quinazoline-8-carboxylic acid, identified by the CAS number 2138092-01-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline scaffold, which is a well-documented motif in drug discovery, known for its broad spectrum of biological activities. The presence of an azetidine ring in its structure introduces unique pharmacophoric features, making it a promising candidate for further exploration in the development of novel therapeutic agents.

The molecular structure of 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid consists of a quinazoline core linked to an azetidine moiety through an amide-like connection at the 2-position. This structural arrangement imparts specific steric and electronic properties that are likely to influence its interactions with biological targets. The carboxylic acid group at the 8-position of the quinazoline ring provides a potential site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The incorporation of an azetidine ring into the quinazoline framework has been shown to modulate binding affinity and selectivity, making it an attractive approach for designing next-generation drugs. Studies have indicated that such modifications can lead to compounds with improved solubility and metabolic stability, which are critical factors for drug bioavailability and efficacy.

One of the most compelling aspects of 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid is its potential as a lead compound for further medicinal chemistry optimization. Researchers have been exploring its interactions with various biological targets, including kinases and other enzymes implicated in disease pathways. Preliminary computational studies suggest that the compound can bind effectively to these targets, potentially leading to the development of inhibitors with therapeutic relevance.

The synthesis of 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the quinazoline core followed by ring closure with an azetidine unit. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for moving such compounds into preclinical and clinical development.

Recent advancements in structural biology have provided insights into how quinazoline derivatives interact with their biological targets at the atomic level. These insights have been instrumental in guiding the design of more potent and selective analogs of 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid. For instance, X-ray crystallography studies have revealed how modifications at specific positions within the quinazoline ring can enhance binding affinity by optimizing interactions with key amino acid residues in protein targets.

The pharmacokinetic profile of 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid is another area of active investigation. Researchers are evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate. Early studies suggest that the compound exhibits favorable solubility and stability under physiological conditions, which are important prerequisites for successful drug development.

In conclusion, 2-(Azetidin-1-yl)quinazoline-8-carboxylic acid (CAS No. 2138092-01-8) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential as a lead compound for developing novel therapeutic agents underscores the importance of continued investigation into quinazoline derivatives. As our understanding of molecular interactions improves, compounds like this one are poised to play a crucial role in addressing unmet medical needs across various disease indications.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量